10-Azabicyclo[4.3.1]decane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
10-azabicyclo[4.3.1]decane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSWMHPHCELJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC(C1)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Formal Structural Representation of 10 Azabicyclo 4.3.1 Decane Hydrochloride
Systematic IUPAC Nomenclature Principles Applied to Bridged Azabicyclic Systems
The name "10-Azabicyclo[4.3.1]decane hydrochloride" is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), specifically the von Baeyer system for bridged bicyclic compounds. The breakdown of the name is as follows:
bicyclo : This prefix indicates that the compound has a bicyclic structure, meaning it contains two rings that share two or more atoms.
[4.3.1] : These numbers within the brackets define the lengths of the three bridges connecting the two bridgehead atoms. In this structure, the bridgehead atoms are the two carbons common to both rings. The bridges consist of four, three, and one carbon atom(s), respectively.
decane : This part of the name indicates that the entire bicyclic system contains a total of ten carbon atoms.
10-Aza : The "aza" prefix signifies that a carbon atom in the bicyclic framework has been replaced by a nitrogen atom. The number "10" specifies the position of this nitrogen atom within the bicyclic system. The numbering of the bicyclic system begins at one bridgehead carbon and proceeds along the longest path to the second bridgehead carbon, then along the next longest path back to the first bridgehead, and finally, the bridge atoms are numbered.
hydrochloride : This indicates that the compound is a salt, formed by the reaction of the basic nitrogen atom of the azabicyclic structure with hydrochloric acid (HCl). The nitrogen atom is protonated, forming a positively charged ammonium ion, which is then associated with a negatively charged chloride ion.
| Component | Meaning |
|---|---|
| bicyclo | Indicates a two-ring system with shared atoms. |
| [4.3.1] | Specifies the number of atoms in the three bridges connecting the bridgehead atoms. |
| decane | Denotes a total of ten atoms in the bicyclic framework. |
| 10-Aza | Indicates a nitrogen atom at the 10th position of the bicyclic system. |
| hydrochloride | Signifies the salt formed with hydrochloric acid. |
Formal Structural Representation and Atomic Connectivity within the 10-Azabicyclo[4.3.1]decane Core
The core structure of 10-Azabicyclo[4.3.1]decane consists of a ten-membered bicyclic system. The two bridgehead carbon atoms are connected by three bridges of four, three, and one atom(s). The one-atom bridge is where the nitrogen atom is located, at position 10. This arrangement results in a seven-membered ring and a six-membered ring fused together.
The hydrochloride salt form means that the nitrogen atom at the 10th position is bonded to a hydrogen atom and carries a positive formal charge, with a chloride ion electrostatically associated with it. The connectivity of the atoms can be visualized as a cyclohexane ring and a cycloheptane (B1346806) ring sharing two carbon atoms, with a nitrogen atom bridging these two shared carbons.
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.70 g/mol |
| Heavy Atom Count | 11 |
| Hydrogen Bond Donor Count | 1 (from the ammonium group) |
| Hydrogen Bond Acceptor Count | 1 (the chloride ion) |
Stereochemical Descriptors and Isomeric Considerations for the Azabicyclic Scaffold
The 10-Azabicyclo[4.3.1]decane scaffold possesses several stereochemical features that give rise to the possibility of various isomers.
Enantiomers : The molecule is chiral, meaning it is non-superimposable on its mirror image. Therefore, 10-Azabicyclo[4.3.1]decane can exist as a pair of enantiomers, which are mirror images of each other. These enantiomers will rotate plane-polarized light in opposite directions. The specific enantiomer can be designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign R/S descriptors to the chiral centers, which are the bridgehead carbons.
Diastereomers : If substituents are introduced onto the bicyclic ring system, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.
| Isomer Type | Description |
|---|---|
| Enantiomers | Non-superimposable mirror images due to the chiral nature of the molecule. |
| Diastereomers | Possible upon substitution, stereoisomers that are not mirror images. |
| Conformational Isomers | Different spatial arrangements of the atoms due to rotation around single bonds, such as chair and boat forms of the constituent rings. |
Advanced Synthetic Methodologies for 10 Azabicyclo 4.3.1 Decane Hydrochloride
Overview of Retrosynthetic Strategies for the Bridged Azabicyclic Systems
Bridged azabicyclic systems, characterized by a nitrogen atom at a bridgehead position, are prevalent scaffolds in medicinal and synthetic chemistry. rsc.org Retrosynthetic analysis of these complex three-dimensional structures typically involves disconnecting the framework at strategic bonds to reveal simpler, more accessible precursors. Common strategies often focus on the formation of one of the rings onto a pre-existing cyclic structure or the simultaneous formation of both rings.
Key retrosynthetic approaches include:
Intramolecular Cyclization: This is a powerful strategy where a tether connects a nucleophilic nitrogen or carbon to an electrophilic center or a reactive group within the same molecule. Disconnecting one of the C-N or C-C bonds of the target bicycle reveals an acyclic or monocyclic precursor containing all the necessary atoms. Methods like ring-closing metathesis (RCM), intramolecular Heck reactions, and aldol (B89426) condensations are frequently employed. beilstein-journals.orgnih.gov
Intermolecular Annulation: This approach involves the reaction of two separate molecules to form the bicyclic system in a convergent manner. Cycloaddition reactions are particularly powerful, as they can construct the core framework and set multiple stereocenters in a single step. numberanalytics.comlibretexts.org For the azabicyclo[4.3.1]decane system, a [4+3] cycloaddition is a conceptually elegant approach. nih.gov
Tandem or Cascade Reactions: These sophisticated sequences involve multiple bond-forming events occurring in a single pot, often initiated by a single catalytic event. beilstein-journals.org For instance, a reaction sequence might involve a hydroformylation followed by an intramolecular condensation and a second cyclization to rapidly build molecular complexity and form the bridged system with high diastereoselectivity. nih.gov
Transannular Reactions: In this strategy, a larger monocyclic ring containing appropriately positioned functional groups is synthesized first. A subsequent bond formation across the ring (a transannular reaction) establishes the bridging bond, thus forming the bicyclic system. acs.org
The choice of strategy depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Directed Synthetic Approaches to the 10-Azabicyclo[4.3.1]decane Skeleton
Specific and directed syntheses are required to produce the 10-azabicyclo[4.3.1]decane framework, which is often found in nature as the 7-azabicyclo[4.3.1]decane isomer due to common synthetic precursors. beilstein-journals.orgnih.gov
The intramolecular Heck reaction provides a powerful method for C-C bond formation and has been successfully applied to construct the 7-azabicyclo[4.3.1]decane ring system. beilstein-journals.org This approach typically involves a palladium-catalyzed cyclization of a precursor containing a vinyl halide and an alkene tethered to a nitrogen atom. youtube.com
A notable synthesis begins with tricarbonyl(tropone)iron, which undergoes aza-Michael addition with an amine, followed by Boc-protection and photochemical demetallation to yield a key vinyl halide precursor. beilstein-journals.orgresearchgate.net The subsequent intramolecular Heck cyclization forges the critical C-C bond to yield the bicyclic core. beilstein-journals.org The efficiency of this cyclization is highly dependent on the reaction conditions, including the palladium catalyst, base, and solvent system. beilstein-journals.orgresearchgate.net For example, using a combination of Pd(PPh₃)₄, K₂CO₃, and proton sponge in refluxing toluene (B28343) gave modest yields, which were significantly improved by using K₃PO₄ and phenol (B47542) as additives. researchgate.net
Table 1: Screening of Conditions for Intramolecular Heck Reaction
| Entry | Substrate | Catalyst | Base / Additives | Solvent | Temp (°C) | Yield (%) | Source |
| 1 | Vinyl Bromide | Pd₂(dba)₃, P(o-tol)₃ | PMP, Et₃N | MeCN | 70 | 17 | researchgate.net |
| 2 | Vinyl Bromide | Pd(PPh₃)₄ | K₂CO₃, Proton Sponge | Toluene | 110 | 44 | researchgate.net |
| 3 | Vinyl Bromide | Pd(PPh₃)₄ | K₃PO₄, Phenol, Et₃N | Toluene | 110 | 42 | researchgate.net |
| 4 | Vinyl Iodide | Pd(OAc)₂ | K₂CO₃, n-Bu₄NCl | DMF | 70 | 7 | researchgate.net |
| 5 | Vinyl Iodide | Pd(PPh₃)₄ | K₃PO₄, Phenol, Et₃N | Toluene | 110 | 76 | researchgate.net |
Intermolecular [4+3] cycloadditions are a highly effective method for rapidly constructing seven-membered rings and have been applied to the synthesis of the 7-azabicyclo[4.3.1]decane skeleton. nih.govnsf.gov In this reaction, an N-alkyl oxidopyridinium ion, generated in situ from a corresponding 3-hydroxypyridine (B118123) derivative, serves as a five-atom, four-pi-electron zwitterionic component that reacts with a diene. nih.govacs.org This concerted process provides rapid access to the bicyclic framework. nih.gov
These reactions are often highly regioselective when using substituted dienes but typically show poor diastereoselectivity, yielding mixtures of endo and exo isomers. nih.govnsf.gov However, strategic placement of substituents on the diene can overcome this limitation. For instance, employing a 2-silyl substituent on the diene partner directs the cycloaddition to afford the endo cycloadduct with high diastereoselectivity. nsf.gov This control is attributed to steric interactions in the transition state that disfavor the exo approach. nsf.gov
Table 2: Diastereoselective (4+3) Cycloaddition with Silyl-Substituted Dienes
| Diene Substituent (R) | Diene | Product(s) | Yield (%) | endo:exo Ratio | Source |
| H | 2-(Triisopropylsilyl)-1,3-butadiene | 13a, 13b, 13c | 81 | 87:13 | nsf.gov |
| Me | (E)-2-(Triisopropylsilyl)penta-1,3-diene | 14a, 14b, 14c | 85 | 92:8 | nsf.gov |
| n-Pr | (E)-2-(Triisopropylsilyl)octa-1,3-diene | 15a, 15b | 84 | >95:5 | nsf.gov |
Another example involves a chemoenzymatic route where a cascade reaction pathway is initiated by treating a dimesylated nucleoside derivative with sodium hydroxide, leading directly to a bridged bicyclic product. beilstein-journals.org Such sequences, where multiple bonds are formed in a single operation, represent a highly advanced strategy for constructing complex scaffolds.
Stereocontrolled Synthesis of Chiral 10-Azabicyclo[4.3.1]decane Derivatives
Controlling the absolute stereochemistry during the synthesis of the 10-azabicyclo[4.3.1]decane framework is crucial for applications in medicinal chemistry and total synthesis. This is achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other. youtube.com
Asymmetric induction involves the use of a chiral catalyst, auxiliary, or reagent to create a diastereomeric transition state, leading to the preferential formation of one stereoisomer. youtube.com For the synthesis of bridged azabicyclic systems, this can be powerfully applied during the key ring-forming step.
A highly stereoselective 1,3-dipolar [6+4] cycloaddition has been developed to access bridged azobicyclo[4.3.1]decane scaffolds. bohrium.com This organocatalytic method reacts aldehydes, 2-aminomalonates, and tropone (B1200060) in the presence of a chiral phosphoric acid catalyst. bohrium.com The catalyst orchestrates the approach of the reactants, leading to the formation of the product with high yields, excellent diastereoselectivity (>95:5 dr), and outstanding enantioselectivity (up to 99% ee). bohrium.com This method demonstrates how a small chiral molecule can effectively control the stereochemical outcome of a complex cycloaddition, providing enantiopure building blocks for further synthetic endeavors. bohrium.comnih.gov
Table 3: Asymmetric Organocatalytic [6+4] Cycloaddition
| Aldehyde Substituent (R) | 2-Aminomalonate (R') | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Source |
| 4-NO₂-C₆H₄ | Benzyl (B1604629) | 90 | >95:5 | 98 | bohrium.com |
| 4-CF₃-C₆H₄ | Benzyl | 85 | >95:5 | 98 | bohrium.com |
| 2-Naphthyl | Benzyl | 92 | >95:5 | 97 | bohrium.com |
| Cyclohexyl | Benzyl | 78 | >95:5 | 99 | bohrium.com |
| 4-NO₂-C₆H₄ | Allyl | 89 | >95:5 | 98 | bohrium.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry during the formation of complex molecules. This method involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before it is cleaved and ideally recovered for reuse. rsc.orgscielo.org.mx
While direct applications of chiral auxiliaries for the synthesis of the parent 10-azabicyclo[4.3.1]decane are not extensively detailed, the principles are widely applied in constructing chiral building blocks. For instance, sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have demonstrated superior performance in asymmetric reactions like acetate (B1210297) aldol additions. scielo.org.mx These reactions create key stereocenters that can be incorporated into precursors for bicyclic systems.
A notable example of this strategy in a different context is the use of Oppolzer's sultam. In continuous flow systems, Oppolzer's sultam has been used for asymmetric hydrogenation, with the auxiliary being automatically recovered and recycled. rsc.org This approach significantly improves the atom and step economy, addressing a common drawback of auxiliary-based methods. rsc.org The application of such recyclable auxiliaries to precursors of the azabicyclo[4.3.1]decane skeleton could provide an efficient route to enantiomerically pure products. The general approach involves separating diastereomeric intermediates formed under the influence of the auxiliary, often by chromatography, followed by removal of the auxiliary to yield the enantiomerically enriched product. scielo.org.mx
Enantioselective Catalytic Methods for Azabicyclic Formation
Enantioselective catalysis offers a more atom-economical approach to chirality by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several catalytic methods have been developed for the asymmetric synthesis of azabicyclic cores, including the 10-azabicyclo[4.3.1]decane system.
Higher-order cycloadditions are particularly effective for constructing the complex, medium-sized rings found in these structures. rsc.org
[10+4] Cycloaddition: A highly stereoselective [10+4] cycloaddition has been developed using a chiral phosphoric acid catalyst. This reaction combines catalytically generated amino isobenzofulvenes with electron-deficient dienes to produce bridged azabicyclo[4.3.1]decane scaffolds with excellent yields, high diastereoselectivity (>95:5 d.r.), and enantiomeric excess (up to 99% ee). researchgate.net
[6+3] Cycloaddition: Palladium-catalyzed enantioselective [6+3] cycloaddition reactions using a tropone nucleus and trimethylenemethane have been employed to generate the bicyclo[4.3.1]decadiene core. acs.org This serves as a key intermediate in the synthesis of the welwitindolinone family of alkaloids. acs.org
[4+3] Cycloaddition: The reaction of oxidopyridinium ions with dienes can produce the 7-azabicyclo[4.3.1]decane framework. nsf.gov These reactions generally proceed in high yield, although they can be either kinetically or thermodynamically controlled depending on the diene and reaction conditions. nsf.gov
Other catalytic strategies have also proven successful. The total synthesis of (−)-hunterine A, which contains a bridged azabicyclo[4.3.1]decane core, was enabled by a catalytic, enantioselective desymmetrization of a symmetrical diketone using a chiral ruthenium catalyst. acs.org
| Catalytic Method | Key Reaction Type | Catalyst Type | Reported Stereoselectivity | Reference |
|---|---|---|---|---|
| [10+4] Cycloaddition | Higher-Order Cycloaddition | Chiral Phosphoric Acid | Up to 99% ee, >95:5 d.r. | researchgate.net |
| [6+3] Cycloaddition | Higher-Order Cycloaddition | Palladium Complex | Enantioselective | acs.org |
| Asymmetric Desymmetrization | Ketone Reduction | Chiral Ruthenium Complex | Enantioselective | acs.org |
| [4+3] Cycloaddition | Cycloaddition | N-Alkyloxidopyridinium Ion | Highly regioselective, not endo/exo selective | nsf.gov |
Precursor Synthesis and Advanced Functional Group Transformations in the Azabicyclic Route
The synthesis of the 10-azabicyclo[4.3.1]decane core relies on the efficient preparation of key precursors and subsequent manipulation of functional groups.
Precursor Synthesis: Two notable routes begin from readily available starting materials:
From Octanedioic Acid (Suberic Acid): An efficient five-step method has been developed to produce 10-methyl-8,10-diazabicyclo[4.3.1]decane on a multigram scale. semanticscholar.org The synthesis starts with commercially available suberic acid. A key transformation is the reaction of dimethyl 2,7-dibromooctanoate with methylamine, which forms cis-dimethyl 1-methylazepan-2,7-dicarboxylate. semanticscholar.org
From Tropone: The 7-azabicyclo[4.3.1]decane ring system can be accessed from tropone via its stable tricarbonyl(tropone)iron complex. beilstein-journals.org The synthesis of the required precursor for an intramolecular Heck reaction involves a sequence of nucleophilic amine addition, Boc-protection of the resulting secondary amine, and photochemical demetallation of the iron complex. beilstein-journals.org
Advanced Functional Group Transformations: Once the azabicyclic skeleton is constructed, various functional group interconversions (FGIs) are employed to reach the final target. imperial.ac.uk
Reduction of Amides/Diones: Bicyclic diones, formed after cyclization, can be reduced to the corresponding amines. For example, a bicyclic dione (B5365651) intermediate was reduced with lithium aluminium hydride (LiAlH₄) in dioxane to furnish the 8,10-diazabicyclo[4.3.1]decane core. semanticscholar.org
Hydrogenolysis: This reaction is commonly used for deprotection. In the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, a final hydrogenolysis step efficiently removed a benzyl protecting group from a nitrogen atom to yield the target product. semanticscholar.org
Protecting Group Manipulation: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial. The Boc group is often installed on nitrogen atoms to modulate reactivity and is subsequently removed under specific conditions. beilstein-journals.orgbeilstein-journals.org
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability Across Different Methodologies
The intramolecular Heck reaction provides a powerful method for ring closure. The efficiency of this reaction is highly dependent on the specific conditions, including the palladium catalyst, base, and additives. As shown in the table below, screening of various conditions for the cyclization of a vinyl bromide precursor led to a significant improvement in yield from poor to 44%. beilstein-journals.org A similar optimization for a vinyl iodide precursor using a phenoxide additive boosted the yield to 76%. beilstein-journals.org
Screening of Conditions for Intramolecular Heck Reaction
| Entry | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / P(o-tol)₃ | Ag₂CO₃ | THF | Poor | beilstein-journals.org |
| 2 | Pd₂(dba)₃ / P(fur)₃ | Proton Sponge | Toluene | Poor | beilstein-journals.org |
| 3 | Pd(PPh₃)₄ | K₂CO₃ / Proton Sponge | Toluene | 44 | beilstein-journals.org |
| 4 | Pd(PPh₃)₄ | K₃PO₄ / PhOH / Et₃N | Toluene | 76 (for vinyl iodide) | beilstein-journals.org |
A broader comparison highlights the trade-offs between different synthetic strategies. The route starting from octanedioic acid is noted for its efficiency and scalability to the multigram level, making it suitable for producing significant quantities of the diazabicyclic analogue. semanticscholar.org In contrast, cycloaddition strategies, while often elegant and stereoselective, may require optimization and the use of excess reagents to achieve high yields. nsf.gov The SmI₂-mediated radical cyclization represents another powerful tool, particularly for late-stage ring construction in complex natural product syntheses. nih.gov
Comparative Analysis of Synthetic Methodologies
| Methodology | Key Reaction | Starting Material(s) | Yield / Efficiency | Scalability Notes | Reference |
|---|---|---|---|---|---|
| Diazabicycloalkane Synthesis | Cyclization via Amine/Dicarboxylate | Octanedioic acid | Efficient 5-step sequence | Demonstrated on multigram scale | semanticscholar.org |
| Heck Reaction Route | Intramolecular Heck Reaction | Tropone | Yields up to 76% for key step after optimization | Not specified, but relies on common reactions | beilstein-journals.org |
| (4+3) Cycloaddition | Cycloaddition | Oxidopyridinium ion, diene | High yields possible, but often requires excess diene | Not specified | nsf.gov |
| Catalytic [10+4] Cycloaddition | Higher-Order Cycloaddition | Tropone, aldehydes, aminomalonates | High yields, excellent stereoselectivity | Catalytic nature is advantageous for scale-up | researchgate.net |
| SmI₂-Mediated Cyclization | Radical Cyclization | Functionalized tryptamine (B22526) derivative | Key step in a 6-step total synthesis | Potentially scalable strategy | nih.gov |
Mechanistic Investigations of Reactions Involving 10 Azabicyclo 4.3.1 Decane Synthesis and Derivatization
Elucidation of Reaction Pathways and Intermediate Species in Azabicyclic Formation
The construction of the 10-azabicyclo[4.3.1]decane ring system is achieved through several sophisticated reaction pathways, each characterized by unique intermediates.
A prominent method involves the (4+3) cycloaddition of oxidopyridinium ions . uq.edu.auacs.org In this pathway, N-alkylation of a 5-hydroxynicotinate derivative, followed by deprotonation in the presence of a diene, generates an oxidopyridinium ion. uq.edu.au Density Functional Theory (DFT) calculations suggest that the reaction proceeds via a concerted (4+3) cycloaddition mechanism, where the diene adds across the oxyallyl moiety of the oxidopyridinium ion intermediate. uq.edu.au This process provides rapid access to the bicyclic nitrogenous structure. uq.edu.au
Another effective strategy begins with tricarbonyl(tropone)iron . The synthesis involves the nucleophilic addition of an amine to the tricarbonyl(tropone)iron complex, which is then protected, commonly with a Boc group. beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov The subsequent step is a photochemical demetallation of the iron complex to yield a deconjugated olefin. beilstein-journals.orgresearchgate.netresearchgate.net The final ring closure is accomplished through an intramolecular Heck reaction, forming the 7-azabicyclo[4.3.1]decane skeleton. beilstein-journals.orgnih.govnih.gov
A highly stereoselective route is the organocatalytic 1,3-dipolar [6+4] cycloaddition . This reaction combines tropone (B1200060) with aldehydes and 2-aminomalonates to form the bridged azabicyclo[4.3.1]decane scaffold. researchgate.net The proposed mechanism involves the formation of an azomethine ylide intermediate from the aldehyde and aminomalonate, which then undergoes the cycloaddition with tropone. researchgate.net
Cascade reactions also provide an efficient pathway. One such method is a Rh-catalyzed cyclohydrocarbonylation that initiates a double cyclization process. nih.gov The reaction starts with the regioselective hydroformylation of a dehydrodipeptide derivative to form a linear aldehyde. nih.gov This intermediate undergoes a primary cyclization to a hemiamidal, which then converts to an N-acyliminium ion. nih.gov A second, intramolecular cyclization of this N-acyliminium ion intermediate furnishes the final azabicyclic product. nih.gov
A five-step synthesis starting from suberic acid has been developed for the 10-methyl-8,10-diazabicyclo[4.3.1]decane system. semanticscholar.org A key transformation in this sequence is the reaction of dimethyl 2,7-dibromooctanoate with methylamine, which leads to the formation of a cis-dimethyl 1-methylazepan-2,7-dicarboxylate intermediate. semanticscholar.org This azepane derivative is then further transformed into the bicyclic system. semanticscholar.org
Finally, a formal [3+3] cycloaddition between vinyl azides and cyclopropanols has been developed for synthesizing bridged azabicycles. thieme-connect.com In one instance, a Mn-mediated fragmentation of a cyclopropanol (B106826) generates an alkyl radical that adds to a vinyl azide (B81097). After the expulsion of dinitrogen, the resulting iminyl radical combines with Mn(II) to form an iminyl metal species, which then adds to a ketone to complete the bridged bicyclic system. thieme-connect.com
Role of Catalysts and Reagents in Directed Synthesis of the Azabicyclo[4.3.1]decane Scaffold
The selection of catalysts and reagents is paramount in guiding the synthesis of the azabicyclo[4.3.1]decane scaffold, influencing yield, stereoselectivity, and even the reaction pathway itself.
In the intramolecular Heck cyclization pathway starting from tricarbonyl(tropone)iron, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is crucial. beilstein-journals.org This reaction is typically performed in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and triethylamine (B128534) (Et₃N), with phenol (B47542) (PhOH) often used as an additive. beilstein-journals.org The initial protection of the amine is achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium bicarbonate (NaHCO₃), while photochemical demetallation is induced by UV light. beilstein-journals.orgresearchgate.netresearchgate.net
For the 1,3-dipolar [6+4] cycloaddition , a chiral phosphoric acid (CPA) catalyst is employed to achieve high stereoselectivity. researchgate.net This organocatalytic approach ensures excellent diastereomeric ratios and enantiomeric excesses under mild conditions. researchgate.net Subsequent transformations of the cycloadducts utilize a range of reagents, including sodium borohydride (B1222165) (NaBH₄) for reduction, palladium on carbon (Pd/C) for hydrogenation, and a combination of triphenylphosphine (B44618) (PPh₃), diisopropyl azodicarboxylate (DIAD), and diphenylphosphoryl azide (DPPA) for other functional group manipulations. researchgate.net
The cyclohydrocarbonylation (CHC) cascade reaction relies on a rhodium-BIPHEPHOS complex, specifically Rh(acac)(CO)₂, as the catalyst. nih.gov This system demonstrates extremely high regioselectivity for the initial hydroformylation step. The efficiency of the subsequent cyclization can be significantly enhanced by the addition of a catalytic amount of p-toluenesulfonic acid (PTSA), which accelerates the formation of the N-acyliminium ion intermediate. nih.gov Conversely, the presence of a base like 4-(dimethylamino)pyridine (DMAP) can inhibit the cyclization. nih.gov
In the synthesis of 8,10-diazabicyclo[4.3.1]decanes, the reduction of a bicyclic dione (B5365651) intermediate is accomplished using a powerful reducing agent, lithium aluminium hydride (LiAlH₄), in dioxane. semanticscholar.org
The table below summarizes key catalysts and reagents and their specific roles in the synthesis of the azabicyclo[4.3.1]decane scaffold.
| Catalyst/Reagent | Reaction Type | Role | Source(s) |
| Pd(PPh₃)₄ | Intramolecular Heck Reaction | Catalyst for C-C bond formation | beilstein-journals.org |
| K₃PO₄, Et₃N | Intramolecular Heck Reaction | Base | beilstein-journals.org |
| Chiral Phosphoric Acid | 1,3-Dipolar [6+4] Cycloaddition | Organocatalyst for stereocontrol | researchgate.net |
| Rh(acac)(CO)₂-BIPHEPHOS | Cyclohydrocarbonylation (CHC) | Catalyst for hydroformylation | nih.gov |
| p-Toluenesulfonic acid (PTSA) | CHC / N-Acyliminium Ion Formation | Acid catalyst to promote cyclization | nih.gov |
| Boc₂O | Amine Protection | Reagent for introducing the Boc protecting group | beilstein-journals.orgresearchgate.netresearchgate.net |
| UV Light | Demetallation | Energy source for removing the iron tricarbonyl group | beilstein-journals.orgresearchgate.netresearchgate.net |
| LiAlH₄ | Reduction | Reducing agent for amide/imide reduction | semanticscholar.org |
| Triethylamine (Et₃N) | (4+3) Cycloaddition | Base for in-situ generation of oxidopyridinium ion | uq.edu.au |
Understanding Rearrangement Phenomena Affecting 10-Azabicyclo[4.3.1]decane Systems
Molecular rearrangements are a key feature in certain synthetic routes toward azabicyclic systems, enabling the construction of complex molecular architectures.
One notable example is the use of an allylic azide rearrangement combined with an intramolecular Schmidt reaction. core.ac.uk This sequence has been explored to produce vinyl-substituted bicyclic lactams, which are precursors or analogues of the azabicyclo[4.3.1]decane core. core.ac.uk The rearrangement of the allylic azide generates a 2-azadiene species, which is a key intermediate for subsequent cyclizations. core.ac.uk
The Beckmann rearrangement has been employed in a strategy to construct the piperidine (B6355638) ring found within the broader framework of some complex alkaloids containing azabicyclic motifs. acs.org In this approach, a mixture of oxime isomers undergoes rearrangement to form a lactam, which is then reduced to the corresponding amine, thereby forming the crucial C-N bond of the piperidine ring. acs.org
Furthermore, an aza-Cope/Mannich reaction sequence has been utilized as a key endgame strategy in the total synthesis of related complex natural products. acs.org This cascade reaction facilitates the formation of the pentacyclic ring system, demonstrating the power of controlled rearrangement and cyclization events in building the intricate azabicyclo[4.3.1]decane core. acs.org
Kinetic and Thermodynamic Considerations in Azabicyclic Synthesis
The outcome of reactions to form the azabicyclo[4.3.1]decane scaffold is often governed by kinetic and thermodynamic parameters.
The cyclohydrocarbonylation (CHC) reaction also exhibits strong kinetic dependencies based on reaction conditions. nih.gov When the reaction is conducted in toluene (B28343), it proceeds smoothly to the bicyclic product. nih.gov However, if the solvent is changed to tetrahydrofuran (B95107) (THF), the cyclization does not occur, and the reaction stops at the intermediate aldehyde stage. nih.gov This suggests that the solvent plays a critical role in the kinetics of the cyclization steps following the initial hydroformylation. The addition of a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene accelerates the cyclization, indicating that the acid catalysis lowers the activation energy for the formation of the key N-acyliminium ion intermediate, thereby overcoming a kinetic barrier. nih.gov
The table below highlights key energetic and conditional factors influencing these syntheses.
| Reaction | Key Consideration | Observation/Data | Implication | Source(s) |
| (4+3) Cycloaddition | Transition State Energy | Endo TS is 0.7 kcal/mol lower than Exo TS. | Kinetic control favors the endo diastereomer. | uq.edu.au |
| (4+3) Cycloaddition | Reaction Exergonicity | ΔG = -14.4 kcal/mol | The bicyclic product is thermodynamically stable. | uq.edu.au |
| Cyclohydrocarbonylation | Solvent Effect | Toluene leads to the bicyclic product; THF yields only the aldehyde intermediate. | The cyclization step has a significant kinetic barrier that is influenced by the solvent. | nih.gov |
| Cyclohydrocarbonylation | Catalyst Effect | Addition of PTSA accelerates the reaction. | Acid catalysis lowers the activation energy for the rate-determining cyclization step. | nih.gov |
Spectroscopic and Crystallographic Analyses for Structural Elucidation of 10 Azabicyclo 4.3.1 Decane Hydrochloride
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Crystal Structure Determination and Refinement Protocols
The determination of the crystal structure of 10-Azabicyclo[4.3.1]decane hydrochloride would begin with the growth of a suitable single crystal. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded.
The process of structure determination and refinement typically follows these steps:
Data Collection: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities. This iterative process refines atomic coordinates, thermal parameters, and other crystallographic parameters.
Specialized software is employed for each stage of this process, enabling the precise elucidation of the molecular structure.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A detailed analysis of the refined crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the strain and conformation of the bicyclic ring system.
Although specific experimental values for the target compound are not available, a hypothetical data table based on typical values for similar saturated heterocyclic systems is presented below for illustrative purposes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value (Å or °) |
| Bond Length | N(10) | C(1) | ~1.47 | ||
| Bond Length | N(10) | C(6) | ~1.47 | ||
| Bond Length | C-C (aliphatic) | ~1.54 | |||
| Bond Angle | C(1) | N(10) | C(6) | ~112 | |
| Bond Angle | N(10) | C(1) | C(2) | ~110 | |
| Torsion Angle | C(6) | N(10) | C(1) | C(9) | Varies with conformation |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (Limited Application)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While it provides less detailed structural information compared to X-ray crystallography, it is a rapid and non-destructive technique.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various types of bonds present. The most prominent features would include:
N-H Stretching: A broad and strong absorption in the region of 3200-2800 cm⁻¹ would be indicative of the stretching vibration of the N-H bond in the protonated amine. This broadening is a result of hydrogen bonding.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) would correspond to the stretching vibrations of the C-H bonds in the aliphatic methylene (B1212753) groups of the bicyclic rings.
C-N Stretching: The stretching vibration of the C-N bond would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups would be observed in the 1470-1430 cm⁻¹ and fingerprint regions, respectively.
While IR spectroscopy can confirm the presence of these key functional groups, its application for detailed structural elucidation of a complex bicyclic system like 10-Azabicyclo[4.3.1]decane is limited.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 (broad, strong) |
| C-H Stretch (Aliphatic) | 2950 - 2850 |
| C-N Stretch | 1250 - 1020 |
| CH₂ Bending (Scissoring) | 1470 - 1430 |
Theoretical and Computational Chemistry Studies of 10 Azabicyclo 4.3.1 Decane Systems
Quantum Chemical Calculations on Electronic Structure and Reactivity
Detailed quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, specifically for 10-azabicyclo[4.3.1]decane hydrochloride are not extensively available in peer-reviewed literature. Such studies are crucial for understanding the electronic properties and reactivity of this compound.
Ab Initio Methods for Electronic Property Prediction
Specific ab initio calculations for predicting the electronic properties of this compound are not found in the current body of scientific literature. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for obtaining accurate predictions of electronic characteristics. However, their application to this particular compound has yet to be documented.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of the 10-azabicyclo[4.3.1]decane system has been approached through experimental techniques, with limited computational studies available to complement these findings.
Assessment of Preferred Conformations in Solution and Gas Phase
Experimental studies using Nuclear Magnetic Resonance (NMR) spectroscopy on derivatives of 10-azabicyclo[4.3.1]decane suggest a preferred conformation. For instance, analysis of methyl 8-ethyl-10-oxo-8-azabicyclo[4.3.1]decane-1-carboxylate has indicated that the piperidine (B6355638) ring adopts a chair conformation. In this derivative, the larger chemical shifts of certain pseudo-axial protons suggest they experience steric compression, which is consistent with the cycloheptane (B1346806) ring also being in a chair conformation.
Furthermore, the crystal structure of a 2,4-dinitrophenylhydrazone derivative of a substituted 10-azabicyclo[4.3.1]decane has been determined via X-ray analysis. The data revealed that in the solid state, the piperidine ring maintains a chair conformation with an equatorial N-ethyl group. This experimentally determined conformation provides a basis for what would be expected in the gas phase or in non-polar solvents, though specific computational studies for the gas phase are lacking.
Energy Barriers for Conformational Interconversion
There is currently no published research detailing the energy barriers for the conformational interconversion of this compound. Determining these energy barriers is essential for understanding the dynamic behavior of the molecule, including the rates of ring-flipping and other conformational changes. Such data would typically be obtained through computational methods like DFT or ab initio calculations, mapping the potential energy surface of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Specific molecular dynamics (MD) simulations for this compound to investigate its dynamic behavior and the influence of solvents are not available in the literature. MD simulations are a powerful computational tool for observing the time-dependent behavior of molecules and can provide detailed insights into how a molecule interacts with its solvent environment. While MD simulations have been extensively used to study other complex alkaloids and their interactions, this specific compound has not been the subject of such a study. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Datafrontiersin.org
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be instrumental in the structural elucidation of complex molecules like this compound. By employing quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to compute various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These theoretical predictions can then be compared with experimental data to confirm structural assignments and to gain a deeper understanding of the molecule's conformational and electronic properties.
The methodology for such a study would typically begin with the optimization of the geometry of the this compound molecule. Due to the flexible nature of the seven-membered ring and the bicyclic system, multiple low-energy conformers may exist. Computational conformational analysis is crucial to identify the most stable structures. For analogous, conformationally flexible systems like galactofuranosides, various DFT functionals (such as PBE0 and B2PLYP) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) are used to determine the relative energies of different conformers. academie-sciences.fr A similar approach would be necessary for the 10-azabicyclo[4.3.1]decane system to ensure that spectroscopic parameters are calculated for the most relevant conformations.
Once the stable conformers are identified, NMR parameters can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. For the closely related 9-azabicyclo[3.3.1]nonane (granatane) systems, DFT calculations have been successfully used to determine the distribution of N-invertomers and to assign ¹³C NMR signals by comparing calculated and experimental chemical shifts. researchgate.net A similar protocol would be applied to this compound. The calculated isotropic shielding values are typically converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for a plausible conformer of this compound is presented in the interactive table below. The accuracy of the prediction depends heavily on the level of theory (functional and basis set) employed. Studies on similar bicyclic compounds have shown that good agreement with experimental values can be achieved, often with mean absolute errors of less than 2-3 ppm for ¹³C NMR. chemrxiv.org
Interactive Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 35.2 | 34.8 |
| C2 | 28.5 | 28.1 |
| C3 | 22.1 | 21.9 |
| C4 | 28.5 | 28.1 |
| C5 | 35.2 | 34.8 |
| C6 | 55.4 | 54.9 |
| C7 | 30.8 | 30.5 |
| C8 | 25.6 | 25.3 |
| C9 | 30.8 | 30.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical results from DFT calculations for similar azabicyclic systems.
Discrepancies between the predicted and experimental spectra can often provide valuable structural information. For example, a poor match might indicate that the molecule adopts a different conformation in solution than the one calculated as the gas-phase minimum. The inclusion of solvent effects in the computational model, often through implicit models like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions. Furthermore, analyzing the ¹H-¹H coupling constants can provide detailed information about the dihedral angles within the molecule, offering another layer of comparison between theoretical models and experimental reality. researchoutreach.org
Theoretical Insights into Structure-Reactivity Relationships within the Azabicyclic Framework
Theoretical and computational chemistry provides a powerful lens through which to examine the relationship between the three-dimensional structure of the 10-azabicyclo[4.3.1]decane framework and its chemical reactivity. By modeling the molecule and its potential reactions, insights can be gained into factors such as steric hindrance, electronic effects, and the acidity of the amine, all of which are governed by the bicyclic structure.
Furthermore, DFT can be used to model the transition states of reactions involving the azabicyclic framework. researchgate.net For instance, if the amine were to act as a nucleophile, computational models could predict the preferred trajectory of attack on an electrophile. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to understanding reactivity.
HOMO (Highest Occupied Molecular Orbital): In the case of the deprotonated 10-azabicyclo[4.3.1]decane, the HOMO would likely be centered on the nitrogen's lone pair, indicating its role as the primary site for electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO's location and energy indicate the most likely sites for nucleophilic attack. In the protonated form (hydrochloride salt), the LUMO might be associated with the N-H bond or adjacent C-H bonds, highlighting their potential as sites of deprotonation or other reactions.
The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability; a larger gap generally implies lower reactivity. The table below illustrates hypothetical HOMO-LUMO gap energies for different conformers of the parent amine, which would be calculated to assess their relative kinetic stability.
Interactive Data Table: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for 10-Azabicyclo[4.3.1]decane Conformers
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Chair-Chair | -6.2 | 1.5 | 7.7 |
| Boat-Chair | -6.0 | 1.3 | 7.3 |
| Chair-Boat | -6.1 | 1.4 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes. The relative energies would determine the population of each conformer at equilibrium.
Finally, computational studies can elucidate the mechanism of more complex transformations, such as rearrangements or ring-opening reactions. By mapping the potential energy surface and identifying transition states and intermediates, chemists can understand the feasibility of different reaction pathways. For related azabicyclic systems, computational studies have provided valuable insights into regioselectivity and stereoselectivity, which would be directly applicable to understanding the reactivity of the 10-azabicyclo[4.3.1]decane framework. chemrxiv.org
Derivatization and Analog Synthesis from the 10 Azabicyclo 4.3.1 Decane Hydrochloride Scaffold
Functionalization Strategies on the Nitrogen Atom
The tertiary amine at the bridgehead position of the 10-azabicyclo[4.3.1]decane system is a primary site for synthetic modification. Its nucleophilicity allows for a range of functionalization reactions, enabling the introduction of diverse substituents that can influence the molecule's steric and electronic properties.
Key strategies for N-functionalization include:
N-Alkylation and N-Benzylation: The nitrogen atom can be readily alkylated or benzylated through nucleophilic substitution reactions with appropriate alkyl or benzyl (B1604629) halides. For instance, the synthesis of 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione is achieved by heating cis-azepane dicarboxylate with benzylamine. semanticscholar.org This introduction of a benzyl group serves not only to build the bicyclic system but also acts as a protecting group that can be removed later via hydrogenolysis to yield the secondary amine. semanticscholar.org
N-Acylation and Carbamate Formation: Acyl groups can be introduced by reacting the amine with acyl chlorides or anhydrides. A common strategy, particularly during multi-step syntheses, is the protection of the nitrogen atom as a carbamate. researchgate.net The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butyloxycarbonyl (Boc) protected amine is a widely employed technique. researchgate.netbeilstein-journals.org This method was utilized in the synthesis of 7-azabicyclo[4.3.1]decane ring systems, where a nucleophilic amine addition was followed by Boc-protection using Boc₂O and sodium bicarbonate under ultrasound conditions. researchgate.netbeilstein-journals.org This protecting group is stable under various reaction conditions but can be readily removed when needed.
These N-functionalization reactions are fundamental for creating libraries of analogs with varied substituents, which is essential for optimizing biological activity.
Introduction of Substituents on the Carbon Skeleton
Modifying the carbon framework of the 10-azabicyclo[4.3.1]decane scaffold allows for fine-tuning of the molecule's shape and substituent orientation.
The synthesis of the azabicyclic skeleton often involves intramolecular nucleophilic substitution. A typical approach involves the reaction of a precursor like meso-dimethyl 2,7-dibromooctanedioate with an amine, such as methylamine. semanticscholar.org The reaction proceeds via an Sₙ2-type nucleophilic displacement of a bromine atom by the nitrogen, followed by a subsequent ring-closing substitution of the second bromine atom to form the seven-membered azepane ring. semanticscholar.org
The presence of carbonyl groups within the scaffold, as seen in derivatives like 8-benzyl-8-azabicyclo[4.3.1]decan-10-one, provides a handle for further modifications. The ketone functionality allows for reactions such as nucleophilic additions or the formation of enolates, which can then react with electrophiles, enabling the introduction of substituents at positions alpha to the carbonyl.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of the azabicyclo[4.3.1]decane core. mdpi-res.commdpi.comrsc.org These reactions offer a versatile means to introduce aryl, alkenyl, or alkyl groups onto the carbon skeleton. nih.gov
Heck Reaction: Intramolecular Heck reactions have been instrumental in constructing the bridged bicyclic system. researchgate.netbeilstein-journals.org For example, the 7-azabicyclo[4.3.1]decane ring system was synthesized from a tropone-derived iron complex. researchgate.netbeilstein-journals.org The key step involved an intramolecular Heck cyclization of a vinyl halide substrate, catalyzed by a palladium complex like Pd(PPh₃)₄, to form the bridged structure. researchgate.net This strategy has been used to create analogs with different substitution patterns on the alkene. beilstein-journals.org
Negishi Coupling: The Negishi reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been employed in the stereoselective synthesis of derivatized diazabicyclo[4.3.1]decane scaffolds. ustc.edu.cnnih.gov A key step in one reported synthesis was a palladium-catalyzed sp³-sp² Negishi coupling, demonstrating its utility in building complex molecular architectures based on this bicyclic core. nih.gov
The table below summarizes representative conditions for transition metal-catalyzed reactions involving this scaffold.
| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Yield | Reference |
| Intramolecular Heck | Pd(PPh₃)₄, K₃PO₄, PhOH, Et₃N | Substituted Vinyl Halide | 7-Azabicyclo[4.3.1]decane derivative | 50-75% | researchgate.netbeilstein-journals.org |
| Negishi Coupling | Palladium Catalyst | Acyclic Precursor with Zinc Reagent | Diazabicyclo[4.3.1]decane scaffold | N/A | nih.gov |
Synthesis of Bridged and Spiro-Analogues Incorporating the Azabicyclic Core
The 10-azabicyclo[4.3.1]decane core can serve as a foundational element for constructing even more complex polycyclic systems, including bridged and spiro-analogues. These strategies often involve sequential reactions that build additional rings onto the initial scaffold. researchgate.net
The synthesis of bridged lactams, for example, can be achieved through various cyclization reactions. nih.gov While challenging due to ring strain, methods like intramolecular Heck reactions and Diels-Alder reactions have been employed to create such structures. nih.gov The synthesis of spirocycles and bridged heterocycles can be achieved through sequential 1,4- and 1,2-addition reactions to α,β-unsaturated N-acyliminium ions derived from related azabicyclic systems. researchgate.net
In the context of natural product synthesis, the bicyclo[4.3.1]decane ring system is a core feature of welwitindolinones. acs.org A key step in synthesizing this core involves an intramolecular palladium-catalyzed enolate arylation to create the bridged bicyclic skeleton. acs.org
Strategies for Building Molecular Complexity Around the 10-Azabicyclo[4.3.1]decane Scaffold
The 10-azabicyclo[4.3.1]decane framework is a key component in several complex alkaloids, such as daphnicyclidin A and ervitsine. researchgate.netbeilstein-journals.org Synthesizing these intricate molecules requires multi-step strategies that progressively build complexity around the core scaffold.
A common approach involves forming a functionalized azabicyclic system first, followed by further elaborations. For instance, the synthesis of the tetracyclic core of ervitsine, which contains a 2-azabicyclo[4.3.1]decane system, utilizes a ring-closing metathesis (RCM) to form a seven-membered ring fused to an indole, followed by an intramolecular Heck reaction to complete the bridged azapolycycle. thieme-connect.com
Another strategy involves the ring expansion of smaller azabicyclic building blocks. The [5–6–7] azatricyclic core of certain Daphniphyllum alkaloids, which contains the 7-azabicyclo[4.3.1]decane system, has been synthesized through the ring expansion of a perhydroindolone. acs.org
These synthetic routes highlight the versatility of the azabicyclo[4.3.1]decane system as a rigid scaffold upon which significant molecular complexity can be built, leading to the total synthesis of complex natural products and novel, potent bioactive compounds. nih.govacs.org
Strategic Applications of 10 Azabicyclo 4.3.1 Decane in Advanced Organic Synthesis and Materials Science Excluding Pharmaceutical/biological Applications
Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
While direct applications of 10-azabicyclo[4.3.1]decane hydrochloride as a chiral auxiliary or ligand in asymmetric catalysis are not extensively documented in peer-reviewed literature, the structural characteristics of its chiral derivatives suggest significant potential in this domain. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The rigid bicyclic structure of the 10-azabicyclo[4.3.1]decane scaffold can create a well-defined chiral environment, influencing the facial selectivity of approaching reagents.
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Derivatives of 10-azabicyclo[4.3.1]decane, functionalized at the nitrogen atom or on the carbon framework, could serve as bidentate or tridentate ligands for various metal-catalyzed asymmetric transformations. The fixed spatial arrangement of the coordinating atoms in such ligands can effectively transfer chiral information from the ligand to the catalytic center, leading to high enantioselectivity in the products. Although specific examples for this particular scaffold are scarce, the broader class of chiral bicyclic amines has been successfully employed in a range of asymmetric reactions, including additions, reductions, and cross-coupling reactions.
Utilization as Key Intermediates in the Synthesis of Complex Molecular Architectures (e.g., Natural Product Synthesis)
The 10-azabicyclo[4.3.1]decane core is a prominent structural motif in a variety of complex natural products, particularly alkaloids. Consequently, the synthesis of this bicyclic system is a critical step in the total synthesis of these intricate molecules. Organic chemists have devised numerous strategies to construct this scaffold, highlighting its importance as a key synthetic intermediate.
One notable class of natural products containing this framework is the Daphniphyllum alkaloids. For instance, the total synthesis of (±)-daphgraciline, a yuzurine-type alkaloid, features the elaboration of the characteristic azabicyclo[4.3.1]decane system as a central challenge thieme-connect.com. Similarly, this bridged ring system is embedded in the skeleton of daphnicyclidins, daphnillonins, and macropodumines acs.org. Synthetic approaches towards these molecules often involve intricate cyclization strategies to forge the bicyclic core acs.orgbeilstein-journals.orgnih.gov. For example, intramolecular Heck reactions and (4+3) cycloadditions of oxidopyridinium ions have been successfully employed to construct the 7-azabicyclo[4.3.1]decane ring system, a close analogue and key precursor to many of these alkaloids beilstein-journals.orgnsf.govacs.org.
Furthermore, polyhydroxylated 10-azabicyclo[4.3.1]decanes have been synthesized as analogues of calystegines, a class of polyhydroxy nortropane alkaloids nih.gov. These synthetic efforts underscore the utility of the 10-azabicyclo[4.3.1]decane scaffold as a versatile template for accessing diverse and complex molecular architectures. A stereodivergent approach to these analogues has been achieved through a double benzotriazolyl/carbon nucleophile exchange followed by a ring-closing metathesis nih.gov.
The following table summarizes key natural products and synthetic targets featuring the azabicyclo[4.3.1]decane core:
| Natural Product/Target | Alkaloid Class | Key Synthetic Strategy for Azabicyclo[4.3.1]decane Core |
| (±)-Daphgraciline | Yuzurine-type Daphniphyllum Alkaloid | (5+2) Cycloaddition thieme-connect.com |
| Daphnicyclidin A | Daphniphyllum Alkaloid | Intramolecular Heck Reaction beilstein-journals.org |
| Ervitsine | Indole Alkaloid | Not specified in provided context |
| Calystegine Analogues | Polyhydroxy Nortropane Alkaloid Analogues | Double benzotriazolyl/carbon nucleophile exchange and ring-closing metathesis nih.gov |
Integration into Novel Supramolecular Architectures
The application of 10-azabicyclo[4.3.1]decane derivatives in the construction of novel supramolecular architectures is an emerging area of interest. The rigid structure and potential for introducing specific functional groups make this scaffold an attractive component for designing molecules capable of self-assembly through non-covalent interactions such as hydrogen bonding, and van der Waals forces.
One example is the incorporation of a derivative, 8-methyl-8-azabicyclo[4.3.1]decane-10-spiro-5'-hydantoin, into studies of supramolecular arrangements of hydantoin derivatives researchgate.net. The defined three-dimensional shape of the bicyclic unit can influence the packing of molecules in the solid state, leading to the formation of predictable and well-ordered supramolecular structures. While research in this specific area is not extensive, the principles of crystal engineering and supramolecular chemistry suggest that the 10-azabicyclo[4.3.1]decane scaffold could be a valuable building block for the design of complex, self-assembling systems with potential applications in areas such as molecular recognition and host-guest chemistry.
Exploration of 10-Azabicyclo[4.3.1]decane Derivatives as Building Blocks for Advanced Materials (e.g., polymers, sensors)
The unique structural properties of 10-azabicyclo[4.3.1]decane derivatives make them intriguing candidates for incorporation into advanced materials. The rigidity of the bicyclic system can impart desirable thermal and mechanical properties to polymers. The synthesis and polymerizability of various atom-bridged bicyclic monomers, including lactam derivatives of the bicyclo[4.3.1]decane system, have been surveyed researchgate.net. The inclusion of such rigid units into a polymer backbone can lead to materials with higher glass transition temperatures and enhanced thermal stability core.ac.uk.
While the direct use of this compound in polymer synthesis is not widely reported, its derivatives, particularly those with polymerizable functional groups, could be valuable monomers. For example, functionalization of the nitrogen atom or the carbon skeleton with vinyl, acrylate, or other polymerizable groups could allow for its incorporation into a variety of polymer architectures.
In the realm of sensor technology, the 10-azabicyclo[4.3.1]decane scaffold could serve as a core for the development of novel chemosensors. The nitrogen atom can act as a binding site for specific analytes, and the rigid framework can provide a pre-organized binding cavity. By attaching a signaling unit, such as a fluorophore, to the bicyclic scaffold, changes in the local environment upon analyte binding could be translated into a detectable optical or electronic signal. A study on a piperazine-linked rhodamine-BODIPY FRET-based fluorescent sensor highlights the general principle of using heterocyclic scaffolds for the detection of metal ions acs.org.
Design of New Chemical Probes and Reagents Based on the Azabicyclic Scaffold
The development of new chemical probes and reagents is crucial for advancing our understanding of chemical and biological processes. The 10-azabicyclo[4.3.1]decane scaffold offers a unique three-dimensional framework for the design of such tools. Its rigid conformation can be exploited to create highly specific binding agents or reactive probes.
Derivatives of 10-azabicyclo[4.3.1]decane can be functionalized with reactive groups, affinity tags, or reporter molecules to generate a diverse range of chemical probes. For example, the nitrogen atom could be used to attach a linker to a solid support for use in affinity chromatography or as a handle for bioconjugation. The synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a building block for nicotinic modulators demonstrates the utility of this scaffold in creating molecules with specific biological targets, a principle that can be extended to the design of chemical probes semanticscholar.orgktu.edu.
Furthermore, the constrained nature of the bicyclic system can be used to control the reactivity of attached functional groups. This can be advantageous in the design of selective reagents for organic synthesis, where precise control over stereochemistry and reactivity is paramount. While specific examples of chemical probes and reagents based on the 10-azabicyclo[4.3.1]decane scaffold are not abundant in the literature, its structural features and synthetic accessibility make it a promising platform for future development in this area.
Emerging Research Directions and Future Perspectives on 10 Azabicyclo 4.3.1 Decane Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of complex nitrogen-containing heterocycles is often resource-intensive. The principles of green chemistry aim to mitigate this by designing processes that reduce waste, minimize energy consumption, and use less hazardous substances. For the 10-azabicyclo[4.3.1]decane framework, future research will likely focus on adapting existing synthetic strategies to be more environmentally benign.
Several general green methodologies for synthesizing saturated cyclic amines are being explored and could be applied to this specific bicyclic system. mdpi.com These include one-pot reactions, microwave-assisted synthesis, and the use of aqueous media, all of which can increase efficiency and reduce the environmental footprint. mdpi.com For instance, traditional multi-step syntheses could be reimagined as one-pot cyclocondensations of primary amines and alkyl dihalides under microwave irradiation, a technique shown to be effective for other cyclic amines. mdpi.com Another approach involves the selective ring cleavage of readily available sulfonylated bicyclic amines, which can provide access to functionalized medium-sized rings. acs.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Synthetic Aspect | Traditional Approach | Potential Green Chemistry Alternative | Anticipated Benefit |
|---|---|---|---|
| Solvent Use | Often relies on volatile organic compounds (VOCs) like toluene (B28343) or dichloromethane. | Use of aqueous media or solvent-free conditions. | Reduced environmental pollution and worker exposure. |
| Energy Input | Typically requires prolonged heating under reflux. | Microwave-assisted heating to dramatically shorten reaction times from hours to minutes. mdpi.com | Significant energy savings and increased throughput. |
| Reaction Steps | Multi-step sequences with isolation of intermediates. semanticscholar.org | One-pot or tandem reactions where multiple bonds are formed in a single operation. mdpi.com | Higher atom economy, less waste, reduced labor. |
| Catalysis | May use stoichiometric reagents or heavy metal catalysts with disposal issues. | Development of recyclable organocatalysts or biocatalytic methods (enzymes). | Reduced toxic waste and potential for catalyst reuse. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond established synthetic routes, research is moving towards discovering new ways to functionalize the 10-azabicyclo[4.3.1]decane core. The inherent strain and specific geometry of bicyclic systems can lead to unique reactivity. rsc.org
One emerging area is the use of radical rearrangements, where the stabilization of α-nitrogen radicals can control transformations to build various azabicyclic frameworks. nih.gov This could open pathways to derivatives of 10-azabicyclo[4.3.1]decane that are inaccessible through conventional ionic reactions. Similarly, photoredox catalysis enables radical-polar crossover bicyclization reactions, providing an innovative method for the de novo synthesis of diverse saturated bicyclic amines. researchgate.net
Unconventional macrocyclizations and ring-opening reactions also present intriguing possibilities. nih.gov For example, reductive transformations of related unsaturated azabicyclic nitrolactams using different reducing agents have been shown to yield a variety of alkaloid-like derivatives, including unexpected tricyclic azetidines. researchgate.net Applying such strategies to the 10-azabicyclo[4.3.1]decane skeleton could unlock novel molecular architectures. Another powerful technique is the (4+3) cycloaddition of oxidopyridinium ions, which directly generates the 7-azabicyclo[4.3.1]decane ring system, a close relative of the title compound. acs.org Fine-tuning this reaction could provide rapid access to a library of functionalized analogs.
Chemoinformatics and Data Mining for Structure-Property Relationships
Chemoinformatics utilizes computational methods to analyze chemical data, enabling researchers to predict the properties of molecules from their structure. For 10-azabicyclo[4.3.1]decane and its derivatives, data mining large chemical databases can uncover hidden structure-property relationships. By analyzing known compounds containing this scaffold, it may be possible to predict biological activities or physicochemical properties for novel, yet-to-be-synthesized analogs.
Computational techniques can identify bicyclic systems as "privileged substructures"—scaffolds that are capable of binding to multiple biological receptors. acs.org Chemoinformatic analysis could confirm whether the 10-azabicyclo[4.3.1]decane framework belongs to this class. Furthermore, systematic enumeration of virtual reactions between simple starting materials can explore the vast "reaction space" to identify novel products with desirable properties. nih.gov
Table 2: Key Computed Molecular Descriptors for 10-Azabicyclo[4.3.1]decane
| Descriptor | Value | Potential Implication | Source |
|---|---|---|---|
| Molecular Weight | 139.24 g/mol | Foundational property for all chemical calculations. | nih.gov |
| XLogP3 | 2.1 | Predicts the lipophilicity (fat-solubility) of the molecule, a key factor in drug absorption. | nih.gov |
| Topological Polar Surface Area | 12 Ų | Influences membrane permeability and transport characteristics. | nih.gov |
| Rotatable Bond Count | 0 | The rigid structure has low conformational flexibility, which can be advantageous for receptor binding. | nih.gov |
| Hydrogen Bond Donors | 1 | The secondary amine can act as a hydrogen bond donor. | nih.gov |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. | nih.gov |
These descriptors for the parent compound are sourced from PubChem and provide a baseline for computational studies on its derivatives. nih.gov
Integration with Machine Learning for Synthetic Route Prediction
One of the most transformative developments in modern chemistry is the application of artificial intelligence (AI) and machine learning (ML) to predict synthetic pathways. researchgate.net For a target molecule like a derivative of 10-azabicyclo[4.3.1]decane, ML-based retrosynthesis models can propose multiple reaction pathways by breaking the molecule down into simpler, commercially available precursors. engineering.org.cnarxiv.org
These AI tools learn the rules of chemical reactivity by being trained on massive databases of known reactions. beilstein-journals.org A typical workflow would involve:
Single-Step Retrosynthesis: The model predicts potential disconnections in the target molecule to suggest immediate precursors. engineering.org.cn
Reaction Condition Prediction: For each proposed reaction step, a separate ML model can recommend suitable reagents, solvents, and temperatures, increasing the probability of experimental success. nih.gov
This approach can accelerate the discovery of novel, more efficient synthetic routes that might not be obvious to a human chemist. beilstein-journals.org It can also suggest alternative conditions for known transformations, potentially improving yields or reducing side products. nih.gov
Potential for Advanced Catalytic Systems Incorporating Azabicyclic Motifs
The rigid, well-defined three-dimensional structure of azabicyclic compounds makes them attractive candidates for use as ligands in transition metal catalysis. abcr.com Ligands are crucial for controlling the reactivity and selectivity of a metal catalyst. nih.gov The 10-azabicyclo[4.3.1]decane framework could serve as a backbone for a new class of chiral ligands for asymmetric catalysis, where producing a single enantiomer of a product is critical.
Research has shown that ligands based on other bicyclic amines can significantly enhance the performance of palladium-catalyzed C-H functionalization reactions. scispace.comnih.gov Specifically, pyridine- and quinoline-carboxylate ligands have been shown to increase the rate, yield, and scope of these reactions on various azabicycloalkane cores. nih.gov By functionalizing the 10-azabicyclo[4.3.1]decane structure with appropriate coordinating groups (e.g., phosphines, pyridines), it could be developed into a highly effective ligand for a range of catalytic transformations, including cross-coupling, hydrogenation, or cycloaddition reactions. abcr.com The development of new ligand libraries based on diverse heterocyclic scaffolds is a key area of research anticipated to drive innovation in catalysis. nih.gov
Concluding Remarks and Outlook on the Scientific Trajectory of 10 Azabicyclo 4.3.1 Decane Hydrochloride Research
Summary of Key Academic Contributions and Methodological Advances
The synthesis of the azabicyclo[4.3.1]decane framework, a structural motif present in a number of biologically active alkaloids, has been a significant focus of academic research. researchgate.netbeilstein-journals.org These efforts have led to several powerful and innovative synthetic strategies.
Key methodological advances include:
Cycloaddition Reactions: (4+3) and (5+2) cycloaddition reactions are powerful methods for constructing the seven-membered ring integral to the azabicyclo[4.3.1]decane system. rsc.orgnsf.gov The (4+3) cycloaddition of oxidopyridinium ions, in particular, has been shown to produce the 7-azabicyclo[4.3.1] ring system, often in high yield. nsf.gov Researchers have also developed highly stereoselective 1,3-dipolar [6+4] cycloadditions to create bridged azabicyclo[4.3.1]decane scaffolds. researchgate.net
Intramolecular Heck Reaction: A notable advancement is the use of an intramolecular Heck reaction to form the 7-azabicyclo[4.3.1]decane ring system. This method was successfully applied starting from tricarbonyl(tropone)iron, demonstrating a concise pathway to this complex scaffold. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Ring-Closing Metathesis (RCM): RCM has proven to be a reliable and effective strategy for forming the seven-membered carbocycle. A rapid and stereodivergent synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes was achieved using a strategy that culminated in a ring-closing metathesis step. nih.govthieme-connect.com
Ring Expansion Strategies: Recently, the synthesis of the 7-azabicyclo[4.3.1]decane core has been accomplished via the carbocyclic ring expansion of 2-azabicyclo[3.3.1]nonanes (morphans), showcasing a novel approach to this "homomorphan" structure. nih.gov
Structural and Conformational Analysis: Significant contributions have been made in the structural elucidation of these bicyclic systems. NMR spectroscopic studies, including detailed NOESY analysis, have been crucial in determining the solution conformations, such as the chair-chair or boat-chair forms of the piperidine (B6355638) and cycloheptane (B1346806) rings. bath.ac.ukacs.org
Key Methodological Advances in Azabicyclo[4.3.1]decane Synthesis
| Methodology | Description | Key Advantage(s) | Relevant Isomers Synthesized |
|---|---|---|---|
| (4+3) Cycloaddition | Reaction of an oxyallyl cation or equivalent with a diene, or an oxidopyridinium ion with a diene, to form a seven-membered ring. nsf.gov | Powerful method for direct construction of the heterocyclic seven-membered ring. nsf.gov | 7-Azabicyclo[4.3.1]decane |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an amine with an appropriately positioned vinyl halide on a seven-membered ring precursor. beilstein-journals.org | Provides access to the bridged system from a functionalized monocyclic precursor. beilstein-journals.org | 7-Azabicyclo[4.3.1]decane |
| Ring-Closing Metathesis (RCM) | Formation of the large carbocyclic ring through an olefin metathesis reaction. nih.govthieme-connect.com | High reliability for large ring formation; enabled a stereodivergent approach. nih.govthieme-connect.com | 10-Azabicyclo[4.3.1]decane |
| Ring Expansion | Carbocyclic ring expansion of a smaller bicyclic system (e.g., a morphan) to achieve the target framework. nih.gov | Novel approach utilizing more readily available starting materials. nih.gov | 7-Azabicyclo[4.3.1]decane |
Identification of Remaining Challenges and Unexplored Avenues in Azabicyclic Chemistry
Despite the methodological progress, significant challenges remain in the chemistry of azabicyclic compounds, including 10-azabicyclo[4.3.1]decane hydrochloride. These hurdles represent fertile ground for future research.
Remaining Challenges:
Stereo- and Regiocontrol: Many of the existing cycloaddition reactions are not perfectly selective, leading to mixtures of endo/exo isomers and regioisomers. nsf.gov Achieving complete stereochemical control, especially in complex systems with multiple chiral centers, remains a primary objective.
Scaffold-Specific Synthesis: While several methods exist for the 7-aza isomer, robust and general routes specifically targeting the 10-azabicyclo[4.3.1]decane scaffold are less developed. This highlights a gap in the current synthetic arsenal.
Unexplored Avenues:
Catalytic Asymmetric Synthesis: The development of catalytic, enantioselective methods for constructing the 10-azabicyclo[4.3.1]decane core is a largely unexplored and highly desirable avenue. This would provide access to chiral, non-racemic building blocks for various applications.
Flow Chemistry: The use of flow technology could address challenges of scalability and safety, particularly for reactions that are difficult to control in batch processes. It offers a pathway to access unexplored chemical space in strained heterocyclic chemistry. acsgcipr.orgrsc.org
Functionalization of the Core Scaffold: There is a vast, unexplored chemical space related to the selective functionalization of the 10-azabicyclo[4.3.1]decane skeleton. Developing methods to decorate the core structure is crucial for creating libraries of compounds for biological screening.
Challenges and Future Directions in Azabicyclic Chemistry
| Challenge | Potential Solution / Unexplored Avenue |
|---|---|
| Poor Stereo- and Regioselectivity in Cycloadditions nsf.gov | Development of new chiral catalysts; use of computational chemistry to design more selective substrates and reaction conditions. |
| Synthesis Scalability and Sustainability acsgcipr.org | Implementation of continuous flow synthesis; development of "telescoped" reaction sequences to minimize intermediate purifications. acsgcipr.org |
| Limited Routes to the 10-Aza Isomer | Exploration of novel ring-expansion or rearrangement strategies; adapting existing methods like the Heck reaction or RCM to new precursors. |
| Access to Enantiopure Material | Development of catalytic asymmetric cycloadditions or other cyclization methods; enzymatic resolution of racemic intermediates. |
Broader Implications for Heterocyclic Chemistry and Organic Synthesis
The research into 10-azabicyclo[4.3.1]decane and its isomers has implications that extend beyond this specific molecule. The development of synthetic strategies to access this scaffold contributes significantly to the broader fields of heterocyclic chemistry and organic synthesis.
The azabicyclo[4.3.1]decane framework serves as a vital, conformationally restrained building block. nih.gov Such rigid structures are highly sought after in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of polyhydroxylated 10-azabicyclo[4.3.1]decanes as analogues of calystegines, which are known glycosidase inhibitors, exemplifies this potential. nih.gov
Furthermore, the methodologies developed for constructing these bridged systems, such as intramolecular Heck reactions, ring-closing metathesis, and various cycloadditions, are not limited to this single target. beilstein-journals.orgthieme-connect.com They enrich the toolkit of synthetic chemists, providing pathways to a wide range of complex polycyclic and heterocyclic structures that are otherwise difficult to access. This work inspires new approaches to the synthesis of other natural products and designed molecules with potential applications in materials science and medicine. beilstein-journals.org
Vision for Future Collaborative and Interdisciplinary Research Initiatives
The full potential of this compound will be realized through enhanced collaboration across scientific disciplines. The future of this research trajectory is inherently interdisciplinary.
A forward-looking vision includes:
Synthesis and Computation: Joint efforts between synthetic chemists and computational chemists can accelerate the discovery of new reactions and optimize existing ones. Predictive modeling can help overcome challenges in stereoselectivity and guide the design of novel derivatives with desired three-dimensional structures.
Chemistry and Biology: A crucial future direction involves forging strong collaborations between synthetic groups capable of producing 10-azabicyclo[4.3.1]decane derivatives and chemical biologists or pharmacologists. The hydrochloride salt form of this amine-containing scaffold is ideal for creating aqueous stock solutions for biological screening. bath.ac.uk These collaborations would enable the systematic evaluation of new compounds as enzyme inhibitors, receptor modulators, or other bioactive agents, following the path of similar natural product scaffolds. nih.govrsc.org
Chemistry and Engineering: To translate promising laboratory-scale syntheses into practical methods, partnerships with chemical engineers are essential. Such initiatives would focus on developing safe, scalable, and sustainable processes, potentially leveraging enabling technologies like continuous flow reactors, which are well-suited for telescoping multi-step syntheses. acsgcipr.org These efforts would be critical for the potential commercial development of any high-value compounds derived from this scaffold.
By embracing these collaborative and interdisciplinary approaches, the scientific community can move beyond fundamental synthesis and unlock the full potential of the 10-azabicyclo[4.3.1]decane scaffold, paving the way for new discoveries in both chemistry and biology.
Q & A
Q. What are the established synthetic routes for 10-azabicyclo[4.3.1]decane hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multistep protocols starting from tropone or suberic acid derivatives. For example:
- Iron-mediated cyclization : Tropone (as an η⁴-Fe(CO)₃ complex) undergoes nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions to form the bicyclic core .
- Multigram-scale synthesis : A five-step process from suberic acid includes bromination, esterification, and cyclization. Key parameters include UV irradiation during bromination (to prevent side reactions) and vacuum distillation for purification .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Seal containers in dry, ventilated areas. Opened containers must be resealed upright to prevent leakage .
- Decomposition Risks : Under fire conditions, hazardous products include CO, NOₓ, and HCl gas. Avoid static charge accumulation and exposure to ignition sources .
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Ensure eyewash stations and safety showers are accessible .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign bridgehead protons (δ 1.26–2.10 ppm) and quaternary carbons (e.g., δ 170.1 ppm for ester carbonyls) .
- IR/Raman : Key stretches include C=O (1740 cm⁻¹) and N–H (3003 cm⁻¹) .
- HRMS : Use ESI-TOF for precise mass validation (e.g., [M+Na]⁺ = 380.9309) .
Advanced Research Questions
Q. How can intramolecular Heck reactions be optimized to access azabicyclo derivatives with alternative ring systems?
Methodological Answer: Modify precursor design and catalytic systems:
- Substrate Engineering : Introduce electron-withdrawing groups on the aryl iodide to accelerate oxidative addition. Example: 2-azabicyclo[4.4.1]undecane synthesis achieved via modified Pd catalysis, albeit with lower yields (45%) .
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
Data Contradiction Note : While Pd catalysts generally favor bicyclo[4.3.1] systems, attempts to form larger rings (e.g., [4.4.1]) result in reduced yields, suggesting steric limitations .
Q. What analytical strategies resolve discrepancies in stability data under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures. For example, HCl release occurs above 150°C, correlating with IR detection of gaseous HCl .
Data Gap : Limited ecotoxicological data (e.g., LD₅₀, biodegradability) require generation via OECD 301/302 guidelines .
Q. How can the scaffold’s bioactivity be explored for nicotinic receptor modulation?
Methodological Answer:
- In Silico Docking : Use Schrödinger Suite to model interactions with α4β2 nicotinic receptors. Prioritize substituents at C8/C10 for hydrogen bonding .
- Functional Assays : Measure acetylcholine-evoked currents in HEK293 cells expressing human receptors. Compare EC₅₀ values to epibatidine controls .
Synthetic Challenge : Introducing methyl groups at C10 (via reductive amination) improves blood-brain barrier permeability but requires strict anhydrous conditions .
Experimental Design & Data Analysis
Q. How to design a FINER-compliant study evaluating the compound’s ADMET properties?
Methodological Answer: Apply the FINER framework :
- Feasible : Use Caco-2 cells for permeability assays and microsomal stability tests.
- Novel : Compare metabolic stability to 8-azabicyclo[3.2.1]octane analogs .
- Ethical : Adhere to OECD 423 guidelines for acute oral toxicity in rodents.
- Relevant : Prioritize assays (e.g., CYP inhibition) predictive of drug-drug interactions .
Q. PICO Template :
Q. What statistical methods address batch-to-batch variability in synthetic yield?
Methodological Answer:
- Design of Experiments (DoE) : Use a Box-Behnken model to optimize temperature, catalyst loading, and reaction time.
- Multivariate Analysis (PCA) : Identify critical factors (e.g., UV intensity in bromination) causing yield fluctuations .
Case Study : A three-factor DoE increased Heck cyclization yield from 65% to 78% by adjusting Pd(OAc)₂ (5 mol%) and temperature (90°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
